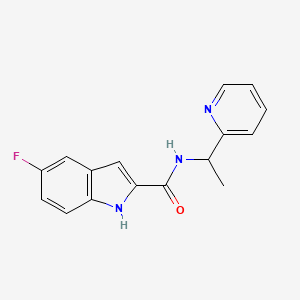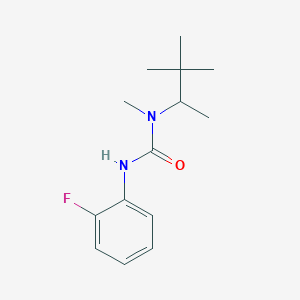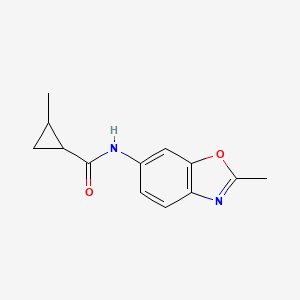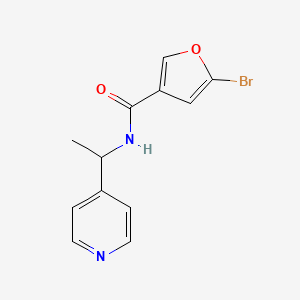
3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide, also known as TDB, is a synthetic molecule that has gained attention in recent years due to its potential therapeutic applications. TDB has been found to activate a specific type of immune cell, known as invariant natural killer T (iNKT) cells, which play a crucial role in the immune response.
Wirkmechanismus
3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide activates iNKT cells by binding to a specific receptor, known as CD1d, on the surface of these cells. This binding triggers a signaling cascade that leads to the activation of the iNKT cells. Once activated, these cells release cytokines and chemokines that recruit other immune cells to the site of infection or cancer. 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide has also been found to enhance the activity of other immune cells, such as natural killer cells and dendritic cells.
Biochemical and Physiological Effects:
3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide has been found to have several biochemical and physiological effects. It has been shown to increase the production of cytokines and chemokines, which play a crucial role in the immune response. 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide has also been found to enhance the activity of other immune cells, such as natural killer cells and dendritic cells. Additionally, 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide is that it can activate iNKT cells in a specific and controlled manner. This allows for the study of the immune response in a more precise manner. However, one limitation of 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide is that it can be difficult to synthesize, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide. One area of research is the development of 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide-based therapies for cancer, infectious diseases, and autoimmune diseases. Another area of research is the study of the immune response to 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide and the development of new immunotherapies based on 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide. Additionally, further research is needed to optimize the synthesis method of 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide and to improve its availability for research purposes.
In conclusion, 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide, or 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide, is a synthetic molecule that has potential therapeutic applications. 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide activates iNKT cells, which play a crucial role in the immune response. 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide has shown promise in the treatment of cancer, infectious diseases, and autoimmune diseases. Further research is needed to optimize the synthesis method of 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide and to develop new therapies based on this molecule.
Synthesemethoden
3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-bromobenzofuran with 3-methyl-2-butanone to form 4-bromo-3-methylbutyrophenone. This compound is then reacted with diisopropylamine and formaldehyde to form 3,3-dimethyl-N-(4-bromobenzofuran-2-yl)butanamide. Finally, this compound is reacted with sodium borohydride to form 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide.
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide has been found to activate iNKT cells, which are a type of immune cell that plays a crucial role in the immune response. These cells are involved in the recognition and elimination of cancer cells, as well as the response to infections and autoimmune diseases. 3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide has shown promise in the treatment of cancer, infectious diseases, and autoimmune diseases.
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)9-13(16)15-11-5-4-6-12-10(11)7-8-17-12/h7-8,11H,4-6,9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBREPTWMFMEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCCC2=C1C=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7494267.png)

![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-methylbenzimidazol-2-one](/img/structure/B7494283.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)





![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)



